molecular formula C8H7N3O B3034775 7-Amino-1,6-naphthyridin-2(1H)-one CAS No. 220822-23-1

7-Amino-1,6-naphthyridin-2(1H)-one

Cat. No.: B3034775
CAS No.: 220822-23-1
M. Wt: 161.16 g/mol
InChI Key: QRKPBYJUVGZAGC-UHFFFAOYSA-N
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Description

7-Amino-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biological Activity

7-Amino-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial and anticancer agent, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, highlighting key findings from various studies, case analyses, and a comparative overview with related compounds.

This compound features a naphthyridine core structure, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its solubility and potential interactions with enzymes and receptors.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency compared to standard antibiotics.

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast (SKBr3) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: SKBr3 Breast Cancer Cells

  • Concentration : 50 μM
  • Effect : Induced apoptosis through caspase activation.
  • Observation : Significant reduction in cell viability after 48 hours of treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes, such as kinases associated with cancer progression.
  • DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis

When compared to other naphthyridine derivatives, this compound shows enhanced biological activity. For example:

Compound Activity Remarks
This compoundAntimicrobial & AnticancerPotent against multiple strains
3-Amino-2-methylquinazolin-4(3H)-oneModerate AnticancerLimited antimicrobial activity
4-AminoquinolineAntimalarialLess effective against bacteria

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other drugs could enhance its applicability in clinical settings.

Properties

IUPAC Name

7-amino-1H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPBYJUVGZAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.